3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid
Description
Chemical Structure and Properties
3-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid (CAS: Referenced as 3D-XGC38602 in ) is a heterocyclic compound featuring:
- A piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom.
- A pyrazole ring with a carboxylic acid group at the 4-position.
- Molecular formula: C₁₄H₂₀N₃O₄ (calculated based on structural analogs in –8).
Key Applications
This compound serves as a building block in medicinal chemistry, particularly for prodrug development and peptide synthesis, owing to its Boc-protected amine (enhancing stability) and carboxylic acid moiety (enabling conjugation) .
Properties
IUPAC Name |
5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-5-9(8-17)11-10(12(18)19)7-15-16-11/h7,9H,4-6,8H2,1-3H3,(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSGJTQWUGFETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=C(C=NN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124011 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(4-carboxy-1H-pyrazol-3-yl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803610-69-6 | |
| Record name | 1-Piperidinecarboxylic acid, 3-(4-carboxy-1H-pyrazol-3-yl)-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-(4-carboxy-1H-pyrazol-3-yl)-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801124011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically achieved using tert-butyl chloroformate in the presence of a base.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Coupling of the Piperidine and Pyrazole Rings: The final step involves coupling the piperidine and pyrazole rings, followed by deprotection of the Boc group to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The compound is part of a broader class of Boc-protected heterocyclic carboxylic acids . Key analogs and their distinctions are summarized below:
Pharmacological and Commercial Relevance
- Prodrug Potential: The carboxylic acid group facilitates esterification for prodrug design, as seen in nipecotic acid analogs (). Triazole derivatives (e.g., CAS 887405-59-6) are favored in antiviral research due to enhanced bioavailability .
- Market Availability : The target compound is priced at 373.00 €/50mg (), reflecting its niche application vs. cheaper azetidine-based analogs (e.g., 2-({1-[(tert-butoxy)carbonyl]-4-methylpiperidin-4-yl}oxy)acetic acid in ).
Biological Activity
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings related to this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C14H21N3O4
- Molecular Weight : 295.34 g/mol
- CAS Number : 1803610-69-6
Biological Activity Overview
The biological activities of pyrazole derivatives have been extensively studied, particularly their anticancer properties. The compound has shown promise through various mechanisms:
-
Anticancer Activity
- In vitro studies have indicated that compounds with pyrazole scaffolds can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, some derivatives exhibited IC50 values ranging from 2.43 to 14.65 μM against these cell lines .
- Mechanistic studies suggest that these compounds may act as microtubule-destabilizing agents, which is crucial for inhibiting cancer cell division and promoting apoptosis .
-
Mechanisms of Action
- The compound has been shown to induce apoptosis in cancer cells by enhancing caspase activity, which is a hallmark of programmed cell death. In particular, studies demonstrated a significant increase in caspase-3 activity at concentrations around 10 μM .
- Additionally, the compound's ability to disrupt microtubule assembly suggests it may interfere with mitotic processes, further contributing to its anticancer effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of pyrazole derivatives. Modifications in the piperidine ring or variations in substituents on the pyrazole core can significantly influence biological activity.
Case Studies
Several studies have highlighted the potential of pyrazole derivatives:
- Cytotoxicity Studies
- Molecular Docking Studies
Q & A
Q. Critical Factors :
- Catalyst Selection : Palladium acetate with bulky phosphine ligands (e.g., XPhos) improves coupling efficiency for sterically hindered intermediates .
- Temperature Control : Higher temperatures (≥80°C) accelerate coupling but may degrade sensitive functional groups.
- Purification : Column chromatography or recrystallization is essential to isolate the product from byproducts like de-Boc derivatives .
How can researchers rigorously characterize this compound, and what analytical techniques resolve structural ambiguities?
Q. Basic Characterization Workflow
Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and pyrazole ring substitution patterns .
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .
Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .
HPLC-PDA : Assess purity (>95%) and detect trace impurities from incomplete coupling or hydrolysis .
Q. Advanced Techniques :
- X-ray Crystallography : Resolves absolute stereochemistry of the piperidine ring when chiral centers are present .
- Elemental Analysis : Validates stoichiometry, especially for hygroscopic intermediates .
What safety precautions are critical during handling, and how do physical properties inform storage protocols?
Q. Basic Safety Guidelines
- Physical State : Light yellow to yellow solid; hygroscopic in some derivatives .
- Hazard Mitigation :
- Storage : Store in airtight containers at –20°C to prevent Boc group cleavage or carboxylic acid dimerization .
What advanced applications exist for this compound in drug delivery systems?
Q. Research Frontiers
- Polymer-Based Drug Carriers : The carboxylic acid group enables conjugation to PEG or PLGA polymers via ester linkages, facilitating controlled release of therapeutics. Initial studies show pH-dependent hydrolysis in tumor microenvironments .
- Prodrug Design : Functionalization of the pyrazole nitrogen with targeting moieties (e.g., folate) enhances cellular uptake in cancer models .
How do structural analogs differ in reactivity, and what strategies optimize selectivity?
Q. Comparative Analysis of Analogs
| Analog | Key Structural Variation | Impact on Reactivity |
|---|---|---|
| 1-(Boc)-piperidine-4-carboxylic acid | No pyrazole ring | Lower steric hindrance; faster coupling |
| 3,5-Dimethylpiperidine-4-carboxylic acid | Methyl groups at C3/C5 | Reduced solubility; altered pharmacokinetics |
| Pyrazole-3-carboxylic acid derivatives | Varied substituents at pyrazole N1 | Modulates hydrogen-bonding with target proteins |
Q. Optimization Strategies :
- Steric Shielding : Introduce bulky groups (e.g., tert-butyl) on the piperidine ring to block metabolic oxidation .
- Electronic Tuning : Electron-withdrawing groups on the pyrazole enhance acidity, improving solubility for formulation .
How should researchers address contradictions in reported synthetic yields or physical properties?
Q. Data Reconciliation Approaches
Yield Discrepancies :
- Catalyst Loading : Lower Pd(OAc)₂ concentrations (1–2 mol%) in vs. higher loadings (5 mol%) in other protocols may explain variability .
- Workup Methods : Aqueous washes vs. solvent extraction can alter recovery of polar intermediates .
Melting Point Variability : Differences in crystallization solvents (e.g., EtOAc vs. hexane) lead to polymorphic forms .
Q. Resolution :
- Reproduce reactions under strictly controlled anhydrous conditions and characterize products with orthogonal techniques (e.g., DSC for polymorph identification) .
What emerging pharmacological roles are linked to this scaffold?
Q. Advanced Therapeutic Targets
- Kinase Inhibition : The pyrazole-carboxylic acid motif mimics ATP’s adenine binding, showing activity against Aurora kinases in preclinical cancer models .
- Guanylate Cyclase Activation : Derivatives with difluoromethyl groups (e.g., nurandociguat) enhance cGMP signaling for cardiovascular therapies .
Q. Mechanistic Insights :
- Molecular Docking : Pyrazole C4-carboxylic acid forms salt bridges with Arg residues in kinase ATP pockets .
- Metabolic Stability : Boc protection reduces hepatic clearance by shielding the piperidine nitrogen from CYP450 oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
